molecular formula C10H9NO3 B095305 P-[(1-Oxoallyl)amino]benzoic acid CAS No. 15286-98-3

P-[(1-Oxoallyl)amino]benzoic acid

Cat. No. B095305
Key on ui cas rn: 15286-98-3
M. Wt: 191.18 g/mol
InChI Key: MNIDYHCRWJBKLX-UHFFFAOYSA-N
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Patent
US05369142

Procedure details

The monomer was prepared from p-aminobenzoic acid reaction with acryloyl chloride, per Example 1. The monomer was recrystallized from an ethanol-water mixture and dried to produce a crystalline solid with a melting point of 249°-253° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[C:11](Cl)(=[O:14])[CH:12]=[CH2:13]>>[C:11]([NH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1)(=[O:14])[CH:12]=[CH2:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The monomer was recrystallized from an ethanol-water mixture
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to produce a crystalline solid with a melting point of 249°-253° C.

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)NC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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